5-bromo-1H-pyrazolo[3,4-b]pyridine-6-carbonitrile
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Overview
Description
5-bromo-1H-pyrazolo[3,4-b]pyridine-6-carbonitrile is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a bromine atom at the 5-position and a cyano group at the 6-position makes this compound particularly interesting for various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridine-6-carbonitrile typically involves the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate. This intermediate is then protected using PMB-Cl (para-methoxybenzyl chloride) to produce the key intermediate . Another method involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate, followed by cyclization to form the pyrazolopyridine ring system .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-bromo-1H-pyrazolo[3,4-b]pyridine-6-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
N-iodosuccinimide (NIS): Used for iodization reactions.
Para-methoxybenzyl chloride (PMB-Cl): Used for protecting the NH group.
Diethyl ethoxymethylenemalonate: Used in the initial synthesis steps
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
5-bromo-1H-pyrazolo[3,4-b]pyridine-6-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-bromo-1H-pyrazolo[3,4-b]pyridine-6-carbonitrile involves its interaction with molecular targets such as tropomyosin receptor kinases (TRKs). By inhibiting these kinases, the compound can interfere with the downstream signaling pathways (including Ras/Erk, PLC-γ, and PI3K/Akt) that are associated with cell proliferation, differentiation, and survival . This inhibition can lead to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: A closely related compound without the bromine and cyano substituents.
2H-pyrazolo[3,4-b]pyridine: An isomeric form with different tautomeric structures.
Uniqueness
The presence of the bromine atom at the 5-position and the cyano group at the 6-position makes 5-bromo-1H-pyrazolo[3,4-b]pyridine-6-carbonitrile unique. These substituents can significantly influence the compound’s reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H3BrN4 |
---|---|
Molecular Weight |
223.03 g/mol |
IUPAC Name |
5-bromo-1H-pyrazolo[3,4-b]pyridine-6-carbonitrile |
InChI |
InChI=1S/C7H3BrN4/c8-5-1-4-3-10-12-7(4)11-6(5)2-9/h1,3H,(H,10,11,12) |
InChI Key |
XUPFLGJOODUCTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NNC2=NC(=C1Br)C#N |
Origin of Product |
United States |
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